REACTION_CXSMILES
|
Br[C:2]1[CH:11]=[CH:10][C:5]([C:6]([O:8][CH3:9])=[O:7])=[CH:4][C:3]=1[OH:12].[C:13]1([CH3:22])[CH:18]=[CH:17][CH:16]=[CH:15][C:14]=1B(O)O.C(=O)([O-])[O-].[K+].[K+]>[Pd].C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(P(C2C=CC=CC=2)C2C=CC=CC=2)C=CC=CC=1.C1(C)C=CC=CC=1>[OH:12][C:3]1[CH:4]=[C:5]([C:6]([O:8][CH3:9])=[O:7])[CH:10]=[CH:11][C:2]=1[C:14]1[CH:15]=[CH:16][CH:17]=[CH:18][C:13]=1[CH3:22] |f:2.3.4,5.6.7.8.9|
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Name
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|
Quantity
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25 g
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Type
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reactant
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Smiles
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BrC1=C(C=C(C(=O)OC)C=C1)O
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Name
|
|
Quantity
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22 g
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Type
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reactant
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Smiles
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C1(=C(C=CC=C1)B(O)O)C
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Name
|
|
Quantity
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500 mL
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Type
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solvent
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Smiles
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C1(=CC=CC=C1)C
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Name
|
|
Quantity
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44 g
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Type
|
reactant
|
Smiles
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C([O-])([O-])=O.[K+].[K+]
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Name
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|
Quantity
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6.25 g
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Type
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catalyst
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Smiles
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[Pd].C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1.C1(=CC=CC=C1)P(C1=CC=CC=C1)C1=CC=CC=C1
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Control Type
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UNSPECIFIED
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Setpoint
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110 °C
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
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The reaction mixture was degassed with N2
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Type
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TEMPERATURE
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Details
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After cooling to RT
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Type
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FILTRATION
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Details
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the reaction mixture was filtered through a celite pad that
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Type
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WASH
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Details
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was washed further with ethyl acetate
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Type
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WASH
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Details
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Combined filtrates were washed with 10% solution of NaHCO3, water and brine solution
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Type
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DRY_WITH_MATERIAL
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Details
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The solvents were dried over Na2SO4
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Type
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CUSTOM
|
Details
|
evaporated under vacuum
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Type
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CUSTOM
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Details
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The residue was purified by chromatography (pet ether/EtOAc as an eluent)
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Name
|
|
Type
|
product
|
Smiles
|
OC1=C(C=CC(=C1)C(=O)OC)C1=C(C=CC=C1)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 20 g | |
YIELD: PERCENTYIELD | 77% | |
YIELD: CALCULATEDPERCENTYIELD | 76.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |